![molecular formula C14H15NO B2913184 4-[(Benzyloxy)methyl]aniline CAS No. 881741-06-6](/img/structure/B2913184.png)

4-[(Benzyloxy)methyl]aniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

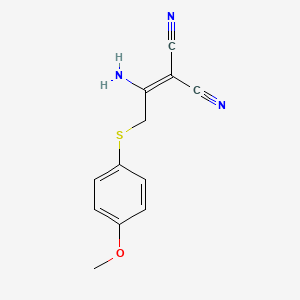

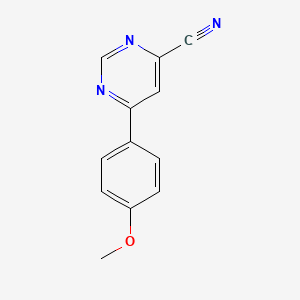

4-[(Benzyloxy)methyl]aniline, also known as 4-Benzyloxyaniline hydrochloride, is a chemical compound with the molecular formula C13H13NO·HCl . It has a molecular weight of 235.72 g/mol . This compound is often used in chemical synthesis studies .

Synthesis Analysis

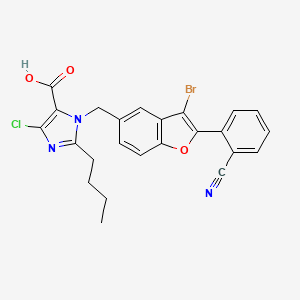

The synthesis of 4-[(Benzyloxy)methyl]aniline involves a reaction with an acetamide and KOH, which is refluxed overnight . The process is simple and has mild conditions, with a total molar yield of over 68 percent .Molecular Structure Analysis

The molecular structure of 4-[(Benzyloxy)methyl]aniline consists of a benzene ring attached to an aniline group through a benzyloxy group . The compound has a linear formula of C6H5CH2OC6H4NH2·HCl .Physical And Chemical Properties Analysis

4-[(Benzyloxy)methyl]aniline is a solid compound . It has a molecular weight of 235.71 g/mol and a linear formula of C6H5CH2OC6H4NH2·HCl .Aplicaciones Científicas De Investigación

Enantioselective Aminomethylation

4-[(Benzyloxy)methyl]aniline has been used in the enantioselective aminomethylation of 1-(benzyloxy)propan-2-one . This three-component catalytic aminomethylation process was performed in an aqueous medium with pseudoephedrine as a chiral catalyst . The reaction resulted in optically pure amino keto ethers of the aromatic series in high yields . This reaction can also be used to form new C–C bonds .

Suzuki–Miyaura Coupling

The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . 4-[(Benzyloxy)methyl]aniline can be used as an organoboron reagent in this process . The broad application of SM coupling arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium (II) complexes .

Photoreaction of 4-methoxyazobenzenes

4-[(Benzyloxy)methyl]aniline can be used in the solvent-controllable photoreaction of 4-methoxyazobenzenes . This reaction can afford 1-aryl-1H-benzimidazoles or N-arylbenzene-1,2-diamines .

Safety And Hazards

Direcciones Futuras

The future directions for 4-[(Benzyloxy)methyl]aniline could involve its use in the synthesis of aniline-based triarylmethanes, which are valuable pharmacophores with diverse biological activities . Additionally, the compound could be used in the development of new methods for the protodeboronation of pinacol boronic esters .

Propiedades

IUPAC Name |

4-(phenylmethoxymethyl)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c15-14-8-6-13(7-9-14)11-16-10-12-4-2-1-3-5-12/h1-9H,10-11,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRISHJFEBJVKFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC2=CC=C(C=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(Benzyloxy)methyl]aniline | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-Fluorophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B2913109.png)

![2-(7-isopentyl-3,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetic acid](/img/structure/B2913112.png)

![2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2913113.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride](/img/structure/B2913122.png)